Ortopropionato de trimetilo

Descripción general

Descripción

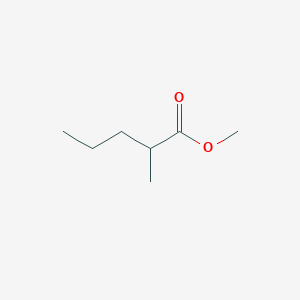

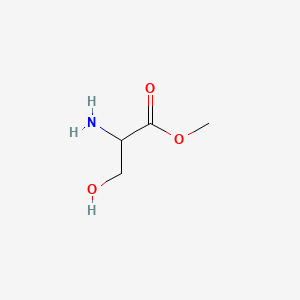

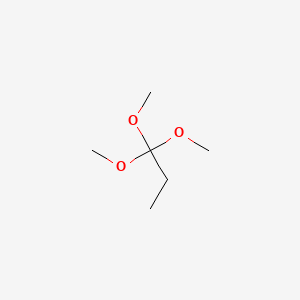

Trimethyl orthopropionate, also known as 1,1,1-Trimethoxypropane, is a chemical compound with the linear formula CH3CH2C(OCH3)3 . It has a molecular weight of 134.17 . It is a clear colorless liquid .

Synthesis Analysis

Orthoesters, including Trimethyl orthopropionate, were first synthesized via nucleophilic substitution reaction of chloroform with alkoxides by Williamson and Kay in 1854 . They are considered to be products of the exhaustive alkylation of unstable orthocarboxylic acids .

Molecular Structure Analysis

The molecular structure of Trimethyl orthopropionate is represented by the linear formula CH3CH2C(OCH3)3 . It has a molecular weight of 134.17 .

Chemical Reactions Analysis

Alkyl orthoesters, such as Trimethyl orthopropionate, are valuable and efficient substrates to perform various classes of two-component and multi-component organic reactions . The reaction accomplishment under solvent-free conditions is an eco-friendly process .

Physical And Chemical Properties Analysis

Trimethyl orthopropionate is a clear colorless liquid . It has a density of 0.944 g/mL at 20 °C (lit.) . Its boiling point is 121-122 °C (lit.) , and it has a flash point of 19 °C . The vapor pressure is 35.8mmHg at 25°C . The refractive index is 1.397-1.399 .

Aplicaciones Científicas De Investigación

Síntesis orgánica

El ortopropionato de trimetilo es un reactivo valioso en la síntesis orgánica. Sirve como agente de esterificación para ácidos carboxílicos, que es una reacción fundamental en la síntesis de diversos compuestos orgánicos . Su utilidad en la creación de ésteres es crucial para el desarrollo de productos farmacéuticos, agroquímicos y perfumes.

Reacciones sin disolvente

En línea con los principios de la química verde, el this compound se utiliza en reacciones sin disolvente . Este enfoque minimiza el uso de disolventes peligrosos, reduciendo el impacto ambiental y mejorando la seguridad en los procesos químicos.

Reacciones en medio acuoso

El compuesto también se utiliza en reacciones que se llevan a cabo en medios acuosos . El agua como disolvente es preferible debido a su no toxicidad, bajo costo y mínima huella ambiental, lo que hace que el this compound sea una opción ecológica para este tipo de reacciones.

Reacciones multicomponente

El this compound juega un papel en las reacciones multicomponente (MCR), que son procesos altamente eficientes en los que tres o más reactivos forman un producto . Estas reacciones son valiosas para la construcción de moléculas complejas de forma rápida y con alta economía atómica.

Síntesis de productos naturales

Se ha utilizado en la síntesis de productos naturales complejos, como la síntesis total del ácido marasmínico y otros metabolitos fúngicos . Estas síntesis a menudo requieren reactivos precisos y eficientes como el this compound.

Inhibición de la proteína de choque térmico

Los investigadores han utilizado el this compound en la síntesis de moléculas que inhiben la expresión de la proteína de choque térmico . Estas proteínas están implicadas en diversas enfermedades, y su inhibición puede ser una estrategia terapéutica.

Compuestos orgánicos con jaula de carbono

El compuesto es fundamental en la preparación de compuestos orgánicos con jaula de carbono condensada, que son estructuras con posibles aplicaciones en ciencia de materiales . Esto incluye la síntesis de twistano y diamantinoide, que tienen propiedades físicas únicas.

Productos naturales marinos

Se ha informado que el this compound se utiliza en la síntesis total de palytoxina, un producto natural marino . Estas síntesis son desafiantes debido a la complejidad de las moléculas y requieren reactivos altamente eficientes y versátiles.

Safety and Hazards

Trimethyl orthopropionate is classified as a highly flammable liquid and vapor . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The global Trimethyl Orthopropionate market size in 2023 was XX Million, and the compound annual growth rate (CAGR) will be XX% from 2024 till 2031 . This suggests that Trimethyl orthopropionate will continue to be a valuable substrate in organic transformations, and its market is expected to grow in the future .

Mecanismo De Acción

Target of Action

Trimethyl orthopropionate is a chemical compound used as a substrate in various organic transformations . It is a functional group containing three alkoxy groups attached to one central carbon atom . The primary targets of Trimethyl orthopropionate are the reactants in these transformations, which it interacts with to form new compounds .

Mode of Action

Trimethyl orthopropionate interacts with its targets through a process known as nucleophilic substitution . This is a chemical reaction in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group; the positive or partially positive atom is referred to as the electrophile .

Biochemical Pathways

The biochemical pathways affected by Trimethyl orthopropionate are those involved in the organic transformations for which it is used as a substrate . These transformations can involve various classes of two-component and multi-component organic reactions . The downstream effects of these pathways are the formation of new organic compounds .

Pharmacokinetics

It is known that trimethyl orthopropionate is a clear colorless liquid that is soluble in alcohol, chloroform, ethyl acetate, and ether, and it hydrolyzes slowly in water . These properties can influence its bioavailability in different environments.

Result of Action

The result of Trimethyl orthopropionate’s action is the formation of new organic compounds through various classes of two-component and multi-component organic reactions . The specific molecular and cellular effects depend on the nature of the organic transformations in which it is used as a substrate .

Action Environment

The action of Trimethyl orthopropionate can be influenced by environmental factors such as the reaction medium. For example, it can perform various classes of two-component and multi-component organic reactions under solvent-free conditions, in aqueous media, and in organic solvents . These conditions can influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

1,1,1-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMNAIODRDOMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179523 | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24823-81-2 | |

| Record name | 1,1,1-Trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24823-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024823812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key analytical challenge in working with Trimethyl orthopropionate, and how has this challenge been addressed?

A1: A key challenge is the accurate and reliable quantification of related substances or impurities present in Trimethyl orthopropionate samples. A recent study [] developed and validated a Gas Chromatography method to address this challenge. This method utilizes a Chemito1000 system equipped with an FID detector and a specific temperature program to separate and quantify Trimethyl orthopropionate and its potential impurities. This validated method provides the necessary sensitivity and accuracy for quality control purposes in various applications.

Q2: What is a novel application of Trimethyl orthopropionate, as highlighted in recent research?

A2: Trimethyl orthopropionate has shown promise as a delayed acid release activator in fracking fluids used in oil and gas extraction []. The compound, incorporated into a tackifying composition coating proppant particles, can be activated under specific downhole conditions. This activation leads to the release of the tackifying agent, improving the performance and placement of proppants in hydraulic fracturing operations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.